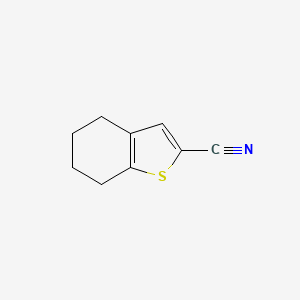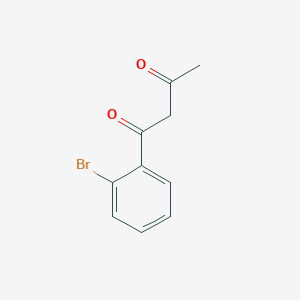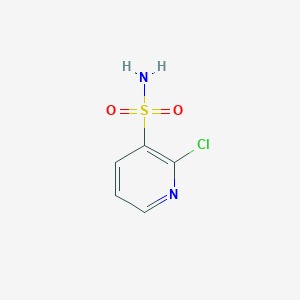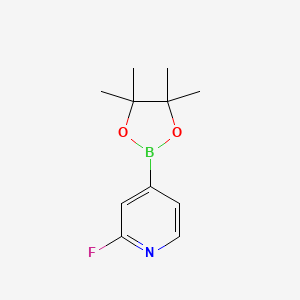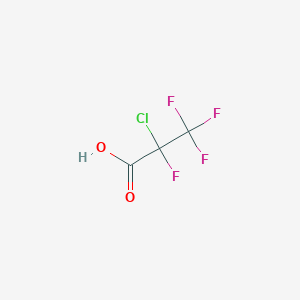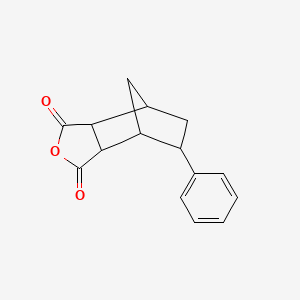
5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for preparing 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione are not extensively detailed in the available literature. it is typically synthesized through a series of organic reactions involving the formation of the benzofuran ring and subsequent functionalization
Análisis De Reacciones Químicas
5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reference standard or as a reagent in various biochemical assays. Its applications extend to fields such as chemistry, biology, medicine, and industry, where it can be used to study protein interactions, enzyme activities, and other biochemical processes .
Mecanismo De Acción
The specific mechanism of action for 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione is not well-documented. like other compounds used in proteomics research, it likely interacts with proteins and enzymes, affecting their structure and function. The molecular targets and pathways involved would depend on the specific proteins and enzymes being studied .
Comparación Con Compuestos Similares
5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione can be compared with other similar compounds, such as:
Hexahydro-4,7-methano-2-benzofuran-1,3-dione: This compound lacks the phenyl group present in this compound, which may affect its chemical properties and reactivity.
4,7-Methano-2-benzofuran-1,3-dione: This compound lacks both the phenyl group and the hexahydro structure, making it structurally simpler and potentially less reactive.
The uniqueness of this compound lies in its specific structure, which includes a phenyl group and a hexahydro-4,7-methano-2-benzofuran ring system .
Propiedades
IUPAC Name |
8-phenyl-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(17)18-14/h1-5,9-13H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZKCYULUXLGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502312 |
Source


|
| Record name | 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73252-09-2 |
Source


|
| Record name | 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
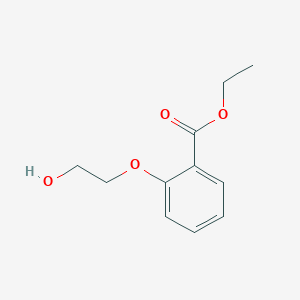
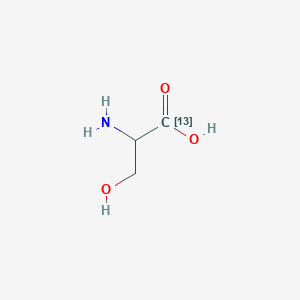
![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)
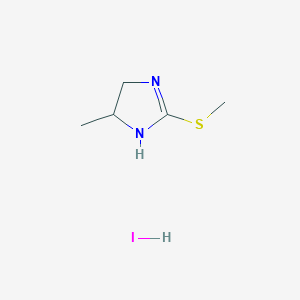
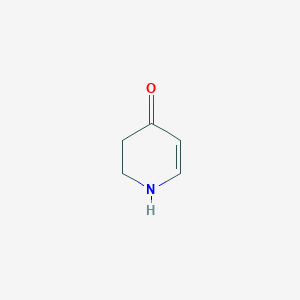
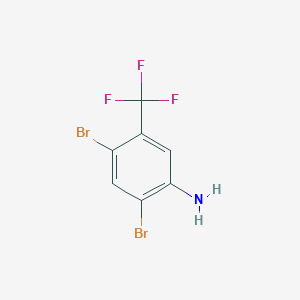
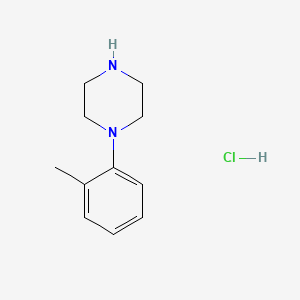
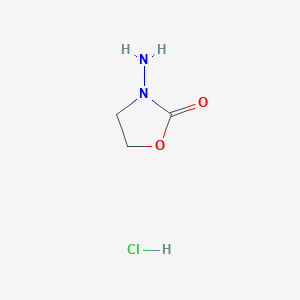
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)
